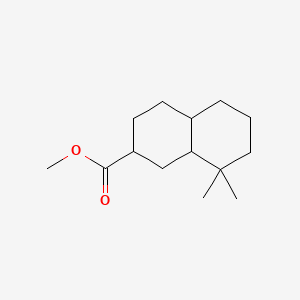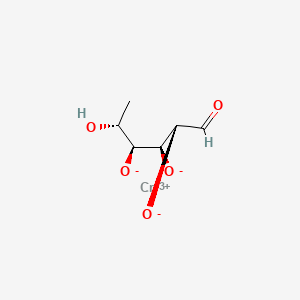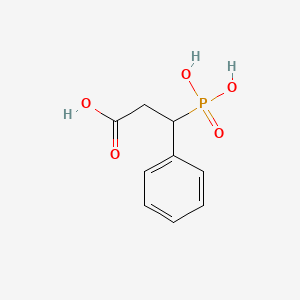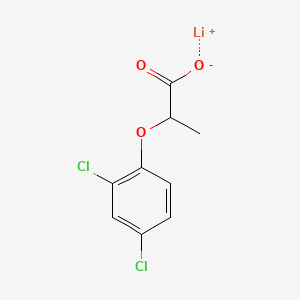
Lithium 2-(2,4-dichlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-(2,4-dichlorophenoxy)propionate: is a chemical compound with the molecular formula C₉H₇Cl₂LiO₃. It is a lithium salt of 2-(2,4-dichlorophenoxy)propionic acid. This compound is known for its applications in various scientific fields, including chemistry and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled environments to maintain the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxypropionates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium 2-(2,4-dichlorophenoxy)propionate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cellular functions.
Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to explore its effects on various medical conditions.
Industry: In industrial applications, this compound is used in the formulation of herbicides and pesticides. It is effective in controlling the growth of unwanted plants and is a key ingredient in several commercial products.
Wirkmechanismus
The mechanism of action of lithium 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dichlorophenoxy)propionic acid: The parent acid of lithium 2-(2,4-dichlorophenoxy)propionate.
Sodium 2-(2,4-dichlorophenoxy)propionate: A similar salt with sodium instead of lithium.
Potassium 2-(2,4-dichlorophenoxy)propionate: Another analogous compound with potassium.
Uniqueness: this compound is unique due to the presence of lithium, which imparts specific properties to the compound. Lithium ions can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its sodium and potassium counterparts.
Eigenschaften
CAS-Nummer |
28692-35-5 |
|---|---|
Molekularformel |
C9H7Cl2LiO3 |
Molekulargewicht |
241.0 g/mol |
IUPAC-Name |
lithium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Li/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
PLCDUUDPVHWYKA-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


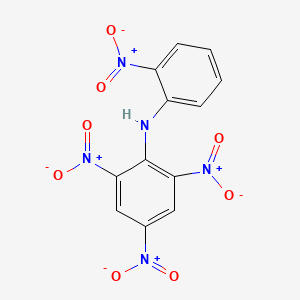
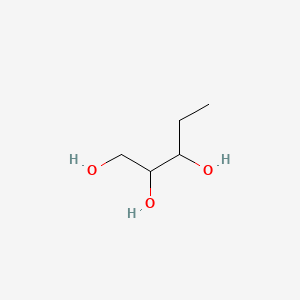
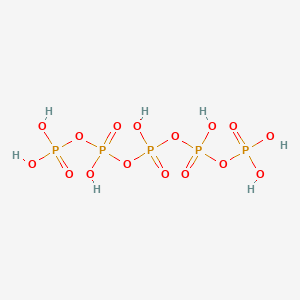
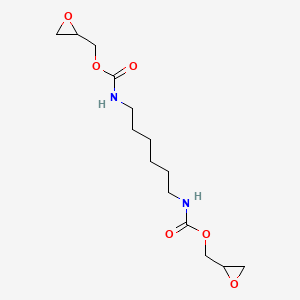
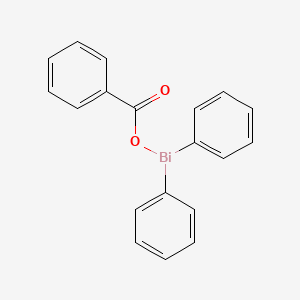
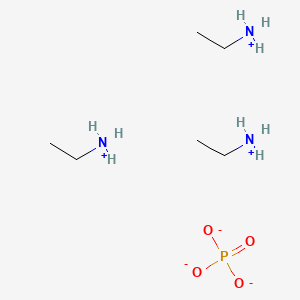
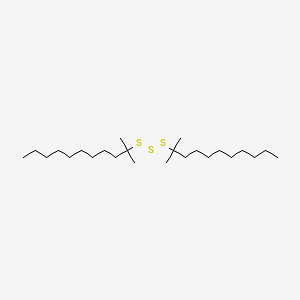
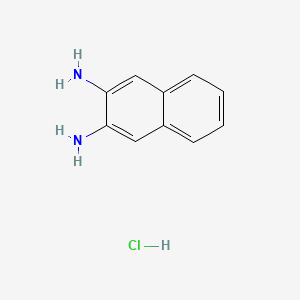
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
